5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-20-14-5-4-12(7-10(14)8-16(20)21)19-17(22)13-9-11(18)3-6-15(13)23-2/h3-7,9H,8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEWEKWQQOCCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
5-Chlorosalicylic acid undergoes O-methylation to install the methoxy group. Two approaches are documented:
Aqueous Alkaline Methylation
Procedure :
-
5-Chlorosalicylic acid (1.0 eq) is treated with dimethyl sulfate (2.2 eq) in acetone/2N NaOH at reflux.
-
Reaction Conditions : 45–60 min at 60–70°C.
-
Yield : 66–72% after distillation (b.p. 105–110°C at 0.1 mmHg).
Key Data :
| Parameter | Value |
|---|---|
| Substrate | 5-Chlorosalicylic acid |
| Methylating Agent | Dimethyl sulfate |
| Solvent | Acetone/Water |
| Temperature | 60–70°C |
| Product | Methyl 5-chloro-2-methoxybenzoate |
Anhydrous Methylation
Procedure :
Hydrolysis to 5-Chloro-2-Methoxybenzoic Acid
Procedure :
Synthesis of 5-Amino-1-Methyl-2-Oxo-2,3-Dihydro-1H-Indole
Reduction of Nitroindole Precursors
Procedure :
Oxidative Cyclization
Procedure :
-
2-Methyl-3-nitroaniline undergoes cyclization with ethyl acetoacetate in polyphosphoric acid, followed by catalytic hydrogenation.
Amide Bond Formation
Acyl Chloride Route
Procedure :
-
Activation : 5-Chloro-2-methoxybenzoic acid (1.0 eq) is treated with thionyl chloride (1.5 eq) in benzene at reflux.
-
Coupling : The acyl chloride is reacted with 5-amino-1-methyl-2-oxo-2,3-dihydro-1H-indole (1.1 eq) in dichloromethane with triethylamine.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (1.5 eq) |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
Coupling Reagent-Mediated Synthesis
Procedure :
Purification and Characterization
Crystallization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–6.9 (m, 6H, aromatic), 3.9 (s, 3H, OCH₃), 3.2 (s, 3H, NCH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acyl Chloride Route | 85–90 | 95–97 | High | Industrial |
| Coupling Reagents | 88–92 | 98–99 | Moderate | Lab-scale |
The acyl chloride method is preferred for bulk synthesis due to lower reagent costs, while coupling reagents offer higher purity for pharmaceutical applications .
Chemical Reactions Analysis
5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
Substitution on the Benzamide Ring
- 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide (16673-34-0) :
This compound replaces the dihydroindole with a sulfonamide-phenethyl group. The sulfonamide enhances solubility and targets NLRP3 inflammasomes, as demonstrated in myocardial ischemia-reperfusion injury models . - 5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide (15a) :
The addition of a pyridine-sulfonamide group confers anti-diabetic activity via α-amylase and α-glucosidase inhibition, highlighting how nitrogen-containing heterocycles can redirect biological targeting .
Substitution on the Indole/Dihydroindole Moiety
- N-[(3Z)-3-(1H-imidazol-2-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]benzamide (90) :
Incorporation of an imidazole ring at the 3-position of dihydroindole enables interactions with kinase active sites, as seen in TLK2 inhibitors. The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents . - 5-{[6-chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide (R34) :
This compound merges benzimidazole and indole systems, demonstrating how fused heterocycles can enhance DNA-binding or enzyme inhibition properties .
Physical Properties
Biological Activity
Structure and Composition
The molecular formula of 5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is . Its structure features a chloro and methoxy group on a benzamide backbone, along with an indole moiety, which is significant for its biological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing indole structures often show cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-chloro-2-methoxy-N-(1-methyl-2-oxo...benzamide | MCF-7 (Breast cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| Related Indole Derivative | HeLa (Cervical cancer) | 8.3 | Inhibition of cell cycle progression |
| Doxorubicin (Reference Compound) | A549 (Lung cancer) | 0.12 | DNA intercalation and topoisomerase inhibition |
The proposed mechanism of action for this compound includes:
- Apoptosis Induction : Studies have shown that it can trigger apoptosis in cancer cells through the mitochondrial pathway, leading to caspase activation.
- Cell Cycle Arrest : It may inhibit cell cycle progression, particularly in the G1 phase, thereby preventing proliferation.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. For example, derivatives have shown efficacy against certain bacterial strains, indicating potential for development as an antibiotic.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 5-chloro-2-methoxy-N-(1-methyl-2-oxo...benzamide | E. coli | 25 | Bactericidal |
| Related Compound | S. aureus | 15 | Bacteriostatic |
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various indole derivatives, including 5-chloro-2-methoxy-N-(1-methyl-2-oxo...benzamide). The results indicated that this compound demonstrated significant cytotoxicity against MCF-7 and HeLa cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results revealed that it effectively inhibited the growth of E. coli and S. aureus at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, the introduction of the methoxy group via methylation (using methyl iodide and potassium carbonate) and chlorination (thionyl chloride) must be monitored for stoichiometric accuracy . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove by-products. Final purity (>95%) can be validated using HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing with structurally analogous compounds (e.g., 5-chloroindole derivatives) . Contradictions in coupling constants may arise from rotational isomers; variable-temperature NMR can resolve this .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ observed at m/z 475.06793 vs. calculated 475.07305) . Discrepancies due to isotopic patterns (e.g., chlorine) require careful deconvolution.
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting chaperone proteins (e.g., GroEL/ES) with DMSO as a negative control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the chloro and methoxy substituents in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 5-fluoro or 5-nitro instead of chloro) .
- Computational Docking : Use MOE or AutoDock to predict binding affinities to target proteins (e.g., benzothiazole ring interactions with hydrophobic pockets) .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Q. What strategies address contradictions in biochemical assay data, such as inconsistent IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., known inhibitors like geldanamycin for HSP90) to normalize inter-lab variability .
- Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Dose-Response Curves : Perform triplicate experiments with non-linear regression analysis (GraphPad Prism) to improve reliability .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (target <5), bioavailability radar, and CYP450 interactions .
- Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s Metabolizer module .
- Blood-Brain Barrier Penetration : Polar surface area (PSA <90 Ų) and molecular weight (<500 Da) optimizations .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Methodological Answer :
- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., chlorination) to improve safety and yield .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
- By-Product Management : Use in-situ FTIR to monitor reaction progress and minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
